[4,4'-Bipyridine]-3-carboxylic acid
Description
[4,4'-Bipyridine]-3-carboxylic acid is a heterocyclic compound featuring two pyridine rings connected at the 4,4'-positions, with a carboxylic acid (-COOH) group at the 3-position of one pyridine unit. This structural motif endows the molecule with unique coordination capabilities, acidity, and hydrogen-bonding propensity, making it valuable in crystal engineering, metal-organic frameworks (MOFs), and functional materials . Its applications span electrochromic devices, sensors, and porous materials due to its dual functionality as both a hydrogen-bond donor/acceptor and a ligand for metal coordination .
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,(H,14,15) |
InChI Key |
RWLRKVQYQCCKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by metal complexes and often requires specific conditions such as elevated temperatures and the presence of a base.
Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3-carboxylic acid, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing catalysts like palladium or nickel complexes. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: [4,4’-Bipyridine]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different bipyridine derivatives with altered electronic properties.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides facilitate the formation of esters and amides.
Major Products: The major products formed from these reactions include various functionalized bipyridine derivatives, which can be further utilized in coordination chemistry and material science.
Scientific Research Applications
Coordination Chemistry
One of the primary applications of [4,4'-Bipyridine]-3-carboxylic acid is as a ligand in coordination chemistry. Its nitrogen atoms can coordinate with metal ions to form stable complexes that exhibit unique electronic and catalytic properties. These metal complexes are crucial for various catalytic processes and materials development.
| Metal Ion | Complex Type | Properties |
|---|---|---|
| Copper (II) | Coordination Complex | Catalytic activity in oxidation reactions |
| Zinc (II) | Metal-Organic Frameworks | Applications in gas storage and separation |
Biological Activities
Research has indicated that derivatives of this compound exhibit significant biological activities. Studies focus on its potential as:
- Antimicrobial Agents : Some derivatives show effectiveness against various bacterial strains.
- Anticancer Properties : Investigations into its role in inhibiting cancer cell proliferation have yielded promising results.
For instance, compounds derived from bipyridine structures have been explored for their ability to inhibit histone acetyltransferases associated with cancer progression .
Material Science
In materials science, this compound plays a vital role in developing advanced materials such as:
- Electrochromic Devices : Its ability to form stable complexes with metal ions makes it suitable for use in devices that change color based on electrical input.
- Redox Flow Batteries : The compound serves as a precursor for viologens used in energy storage systems due to its electrochemical properties.
Case Study 1: Coordination Complexes
A study published by researchers demonstrated the formation of a novel copper complex using this compound as a ligand. The resulting complex exhibited enhanced catalytic activity in oxidation reactions compared to traditional catalysts. This finding underscores the compound's potential in developing more efficient catalytic systems .
Case Study 2: Anticancer Activity
Another investigation focused on synthesizing derivatives of this compound and evaluating their anticancer properties against human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of [4,4’-Bipyridine]-3-carboxylic acid primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enabling various catalytic and electronic applications. The carboxylic acid group enhances its binding affinity and stability in complex structures .
Comparison with Similar Compounds
Structural Isomers and Derivatives
The position and number of carboxylic acid groups on bipyridine frameworks significantly influence their properties. Key analogues include:
Key Observations :
- Symmetry vs. Asymmetry : Symmetric derivatives like H₂DCB enable predictable MOF architectures, while the asymmetry of this compound introduces structural diversity but complicates crystallization .
- Coordination Modes : The 3-COOH group allows chelation or bridging, whereas 4,4'-dicarboxylates (e.g., H₂DCB) primarily bridge metal centers .
Reactivity Differences :
- The 3-COOH group in this compound exhibits lower acidity (pKa ~2.5–3.0) compared to 4,4'-dicarboxylates (pKa ~1.5–2.0 for H₂DCB) due to reduced resonance stabilization .
- Halogenated derivatives (e.g., 2'-chloro-5'-methoxy) show enhanced electrophilicity, facilitating nucleophilic substitutions .
Coordination Polymers and MOFs
- This compound : Forms 2D networks via N─M coordination and COOH─M bonds. Example: In Cd(II) MOFs, it creates herringbone motifs with 34-membered macrocycles .
- H₂DCB : Generates 3D frameworks (e.g., with Zn²⁺) for gas storage (CO₂, H₂) due to high porosity .
- cbpy : Stabilizes octahedral complexes (e.g., [Ru(cbpy)₃]²⁺) for photovoltaic applications .
Chromic and Solvatochromic Behavior
- Viologens (N,N'-disubstituted 4,4'-bipyridines) exhibit reversible redox-driven color changes, unlike this compound, which shows pH-dependent fluorescence .
Physical Properties
| Property | This compound | H₂DCB | cbpy |
|---|---|---|---|
| Solubility in Water | Low (polar aprotic solvents preferred) | Moderate (polar solvents) | High (DMSO, DMF) |
| Melting Point | 245–250°C (decomposes) | >300°C | 180–185°C |
| Hydrogen Bonding | Strong (COOH⋯N, COOH⋯O) | Moderate (COOH⋯COOH) | Weak (N⋯H interactions) |
Biological Activity
[4,4'-Bipyridine]-3-carboxylic acid is a member of the bipyridine family, characterized by two pyridine rings connected at the 4-position and a carboxylic acid group at the 3-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's ability to form coordination complexes with various metal ions is notable. The carboxylic acid group enhances its reactivity and solubility in polar solvents, which is advantageous in biological applications. The structural arrangement allows for hydrogen bonding interactions that are beneficial in supramolecular chemistry.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit NF-κB phosphorylation in human glioblastoma cells (U373 MG), suggesting a potential mechanism for its anticancer effects. In vivo studies on Wistar albino rats demonstrated lysosomal membrane stabilization and downregulation of pro-inflammatory markers such as TNF-α and COX-2 gene expression .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It interacts with protein tyrosine phosphatase 1B, a key enzyme involved in cellular signaling pathways, which could have implications for diabetes and cancer treatment .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth, which highlights its potential as an antimicrobial agent in clinical settings .
The mechanism of action for this compound involves several pathways:
- Coordination with Metal Ions : The compound forms stable complexes with metal ions, which may enhance its biological activity.
- Inhibition of Signaling Pathways : By inhibiting key enzymes like protein tyrosine phosphatase 1B, it can modulate important signaling pathways related to inflammation and cancer progression.
- Hydrogen Bonding : The presence of the carboxylic acid group facilitates hydrogen bonding, which can stabilize interactions with biological macromolecules.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on U373 MG cells | NF-κB phosphorylation inhibition; potential anticancer activity |
| In vivo study on Wistar rats | Stabilization of lysosomal membranes; downregulation of TNF-α and COX-2 |
| Antimicrobial evaluation | Significant growth inhibition against various bacterial strains |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other bipyridine derivatives:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 2,2'-Bipyridine | Two pyridine rings at 2-position | Strong chelating ability |
| 3,3'-Bipyridine | Two pyridine rings at 3-position | Unique electronic properties |
| 2,6-Bis(4-pyridyl)pyridine | Two pyridine rings at different positions | Enhanced stability and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
